Cas no 877643-76-0 (8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
877643-76-0 structure
商品名:8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS番号:877643-76-0
MF:C21H25N5O3
メガワット:395.454904317856
CID:6072237
PubChem ID:16797991

8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 6-(3,5-dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
    • 8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • SR-01000021602
    • AKOS005185639
    • F2542-0150
    • 877643-76-0
    • VU0491213-1
    • SR-01000021602-1
    • インチ: 1S/C21H25N5O3/c1-6-29-8-7-24-19(27)17-18(23(5)21(24)28)22-20-25(17)12-15(4)26(20)16-10-13(2)9-14(3)11-16/h9-12H,6-8H2,1-5H3
    • InChIKey: HTOAUUJSGQZKCJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(N=C3N(C4C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=4[H])C(C([H])([H])[H])=C([H])N23)N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])OC([H])([H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 395.19573968g/mol
  • どういたいしつりょう: 395.19573968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 636
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 72.1Ų

8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2542-0150-25mg
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2542-0150-3mg
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2542-0150-10mg
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2542-0150-20mg
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2542-0150-30mg
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2542-0150-5μmol
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2542-0150-20μmol
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2542-0150-2mg
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2542-0150-15mg
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2542-0150-2μmol
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
877643-76-0 90%+
2μl
$57.0 2023-05-16

8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献

8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 877643-76-0 and Product Name: 8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Compound with the CAS number 877643-76-0 and the product name 8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione represents a significant advancement in the field of chemobiology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its 3-(2-ethoxyethyl) side chain and the presence of multiple methyl groups at the 1,7 positions, contribute to its distinct chemical properties and biological interactions.

The imidazopyrimidinone core of this compound is a key structural motif that has been extensively studied for its pharmacological relevance. Imidazopyrimidinones are known for their ability to modulate various biological pathways, making them promising candidates for drug discovery. The 3-(2-ethoxyethyl) substituent in particular introduces a hydrophobic region that can enhance binding affinity to target proteins. This modification is critical in optimizing drug-like properties such as solubility and metabolic stability.

Recent research in the field of medicinal chemistry has highlighted the importance of functional groups in determining the biological activity of small molecules. The 3,5-dimethylphenyl moiety in this compound contributes to its hydrophobic character and may play a role in membrane interactions or protein binding. Additionally, the presence of multiple methyl groups at the 1,7 positions suggests a high degree of steric hindrance around these regions, which could influence the compound's binding mode to biological targets.

One of the most exciting aspects of this compound is its potential as an inhibitor of key enzymes involved in cancer progression. Studies have shown that imidazopyrimidinones can interfere with the activity of enzymes such as kinases and phosphodiesterases. The specific arrangement of substituents in 8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione may enhance its ability to bind to these enzymes with high selectivity. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy.

In vitro studies have demonstrated that this compound exhibits inhibitory activity against several cancer-related targets. For instance, it has shown promise in inhibiting tyrosine kinases that are overexpressed in various solid tumors. The 3-(2-ethoxyethyl) group appears to be particularly important for this inhibitory activity by facilitating optimal positioning within the active site of the target enzyme. Furthermore, the 3,5-dimethylphenyl moiety may contribute to stabilizing the transition state during catalysis.

Another area of interest is the compound's potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. The ability of this molecule to modulate inflammatory pathways has been explored in preclinical models. The unique combination of substituents may enable it to interact with inflammatory mediators and reduce pro-inflammatory cytokine production.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful regioselective functionalization and protection-deprotection strategies to achieve the desired architecture. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct key intermediates efficiently. These synthetic approaches not only highlight the ingenuity of modern organic synthesis but also pave the way for scalable production.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions between this compound and its biological targets. Computer simulations have revealed that the 3-(2-ethoxyethyl) group interacts favorably with hydrophobic pockets in the target protein while the 3,5-dimethylphenyl moiety forms critical hydrophobic contacts. Additionally, hydrogen bonding networks involving oxygen atoms from the imidazopyrimidinone core contribute to stable binding.

The pharmacokinetic properties of this compound are also worth mentioning. In preclinical studies conducted so far,8-(3dimethylphenyl)-32ethoxyethyl)-17dimethyImidazo1 22g purine24dione has demonstrated reasonable oral bioavailability and metabolic stability. These properties are essential for ensuring that the compound reaches therapeutic levels in vivo and remains active long enough to exert its desired effects.

Future directions for research on this compound include exploring its mechanism of action in greater detail through structural biology techniques such as X-ray crystallography or cryo-electron microscopy (Cryo-EM). Such studies would provide high-resolution insights into how this molecule interacts with biological targets at an atomic level.

Furthermore,8(35dimethylphenyl)32ethoxyetIl)-17dimethylimidazo12g purine24dione holds promise as a scaffold for structure-based drug design (SBDD). By making strategic modifications based on structural information obtained from computational modeling or experimental studies, researchers could develop derivatives with enhanced potency selectivity or improved pharmacokinetic profiles.

The development pipeline for this class of compounds is rapidly expanding as more researchers recognize their therapeutic potential, particularly against cancers where traditional treatments have limitations.* Preclinical candidates derived from similar scaffolds are being evaluated in clinical trials showing encouraging preliminary results.* This trend underscores*the importance*of continued investment*in basic research*to uncover novel bioactive molecules like those represented by our subject here.*

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